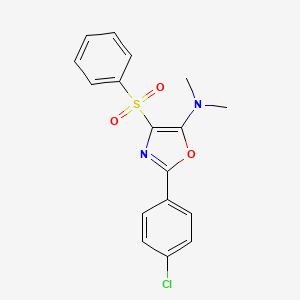

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)14-6-4-3-5-7-14)19-15(23-17)12-8-10-13(18)11-9-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMCYGMUAVMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine typically involves a multi-step reaction process. Key steps may include the formation of the oxazole ring and the introduction of the benzenesulfonyl and chlorophenyl groups. The detailed synthetic pathway is essential for understanding the structure-activity relationship (SAR) of this compound.

Antitumor Activity

Research indicates that compounds similar to 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine exhibit notable antitumor properties. For instance, a study evaluated a series of benzene sulfonamides and their derivatives for in vitro antitumor activity against various cancer cell lines. One prominent compound showed significant selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines with GI50 values as low as 0.1 µM .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Similar oxazole derivatives have demonstrated effectiveness against bacterial biofilms and fungal infections. For example, certain derivatives showed up to 94% inhibition of biofilm formation at specific concentrations, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine. The presence of specific functional groups, such as the benzenesulfonyl and chlorophenyl moieties, significantly influences the compound's interaction with biological targets.

| Functional Group | Impact on Activity |

|---|---|

| Benzenesulfonyl | Enhances solubility and bioavailability |

| Chlorophenyl | Increases potency against certain cancer cells |

| Dimethyl substitution | Modulates lipophilicity and cellular uptake |

Case Studies

Several studies have documented the biological activities of compounds related to 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine:

- Antitumor Efficacy : A series of sulfonamide derivatives were tested for their efficacy against various cancer cell lines. Notably, compounds with similar structures exhibited IC50 values in the nanomolar range against aggressive cancer types .

- Antimicrobial Properties : Research on related oxazole derivatives highlighted their ability to inhibit bacterial growth and biofilm formation effectively. These findings suggest that modifications in the structure can lead to enhanced antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

Position 4: Sulfonyl Group Modifications

- Target Compound : Features a benzenesulfonyl group (C₆H₅SO₂).

- Comparison :

- 4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-N-benzyl-1,3-oxazol-5-amine (): Substitutes benzenesulfonyl with 4-chlorobenzenesulfonyl , introducing electron-withdrawing Cl. The furan-2-yl group at position 2 may enhance π-π stacking interactions compared to the 4-chlorophenyl group in the target compound.

- 4-[(4-Bromophenyl)sulfonyl]phenyl-substituted oxazoles (): Bromine’s larger atomic radius and polarizability could influence binding affinity in hydrophobic pockets compared to chlorine or phenyl groups .

Position 2: Aryl Group Diversity

- Target Compound : Contains a 4-chlorophenyl group.

- Comparison: 2-(3-Methylphenyl) and 2-(4-Fluorophenyl) derivatives (): Methyl or fluorine substituents alter steric bulk and electronic properties. Fluorine’s electronegativity may improve metabolic stability, while methyl groups enhance lipophilicity .

Position 5: Amine Functionalization

- Target Compound : N,N-Dimethylamine group.

- Comparison :

- N-Benzyl and N-(Pyridin-3-ylmethyl) derivatives (): Bulky benzyl or pyridinyl groups may reduce membrane permeability but improve target specificity through aromatic interactions .

- N-Morpholinylpropyl derivative (): The morpholine ring enhances solubility via its oxygen atom and could influence pharmacokinetics .

Structural-Activity Relationship (SAR) Trends

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) at position 2 or 4 improve stability and receptor binding.

- Bulky amines (e.g., benzyl, morpholinyl) at position 5 enhance solubility but may reduce bioavailability.

- Heteroaromatic substituents (e.g., furan, pyridine) introduce diverse interaction modes with biological targets.

Q & A

Basic Research Questions

1. Synthesis and Structural Characterization Q: What are the typical synthetic routes and characterization methods for this compound? A:

- Synthetic Routes :

- Multi-step organic synthesis involving condensation of sulfonyl chlorides with substituted oxazole precursors under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .

- Optimization of reaction parameters (e.g., temperature, catalysts like DMAP) to improve yield and reduce side products .

- Characterization :

- NMR Spectroscopy : Confirmation of dimethylamine protons (δ 2.8–3.1 ppm) and sulfonyl group integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 417.08) .

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., S(6) and R₂²(8) motifs in related sulfonamide derivatives) .

2. Analytical Techniques for Purity and Stability Q: Which analytical methods are critical for verifying purity and structural integrity? A:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress and isolate intermediates .

- Accelerated Stability Studies : Storage under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH) with periodic HPLC analysis to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Advanced Research Questions

3. Biological Activity Assessment Q: How can researchers evaluate the compound’s biological activity in academic settings? A:

- Cytotoxicity Assays :

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .

4. Molecular Interaction Studies Q: What methodologies are used to investigate target interactions? A:

- Molecular Docking : AutoDock Vina simulations to predict binding affinities with protein targets (e.g., COX-2 active site; ∆G ≤ -8.5 kcal/mol) .

- Spectroscopy :

5. Resolving Data Contradictions Q: How to address conflicting bioactivity results across different experimental models? A:

- Orthogonal Validation : Pair in vitro cytotoxicity (e.g., MTT assay on HeLa cells) with in vivo zebrafish embryo toxicity studies to confirm dose-dependent effects .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., ATP-based viability assays vs. resazurin reduction) to identify assay-specific biases .

6. Environmental Impact Assessment Q: How to design studies evaluating environmental fate and ecotoxicity? A:

- Fate Studies :

- Hydrolysis : Monitor degradation at pH 5–9 (25°C) via HPLC to calculate half-life (t₁/₂) .

- Photolysis : UV irradiation (λ = 254–365 nm) to simulate sunlight-driven degradation .

- Ecotoxicology :

- Microcosm Experiments : Soil/water systems spiked with the compound to assess bioaccumulation in Eisenia fetida (earthworms) .

7. Structure-Activity Relationship (SAR) Studies Q: What strategies guide SAR analysis for this compound? A:

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .

- QSAR Modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., Hammett σ) with antimicrobial potency .

8. Stability Under Experimental Conditions Q: How to ensure compound stability during biological assays? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.